molecular formula C23H21FN4 B5893459 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine

Cat. No.: B5893459
M. Wt: 372.4 g/mol
InChI Key: USIBCNBUUCZPEZ-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with a fluorophenyl group, a methylphenyl group, and a pyridinylmethanamine moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4/c1-16-4-2-3-5-21(16)23(18-10-12-25-13-11-18)26-14-19-15-27-28-22(19)17-6-8-20(24)9-7-17/h2-13,15,23,26H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIBCNBUUCZPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)NCC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a fluorobenzene derivative.

    Attachment of the methylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the pyridinylmethanamine moiety: This step involves the nucleophilic substitution reaction of a pyridine derivative with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-methylphenyl)-1-pyridin-4-ylmethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .

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